molecular formula C24H30N2O3 B2992397 (4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone CAS No. 2034242-57-2

(4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone

Cat. No. B2992397
CAS RN: 2034242-57-2
M. Wt: 394.515
InChI Key: FBZQEGPPARVVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.515. The purity is usually 95%.
BenchChem offers high-quality (4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Stereospecific Synthesis: The stereospecific synthesis of pyrrolidines demonstrates the utility of sugar-derived enones (dihydropyranones) in obtaining enantiomerically pure compounds through 1,3-dipolar cycloadditions, showcasing the relevance of similar structures in stereocontrolled synthetic processes (Oliveira Udry, Repetto, & Varela, 2014).
  • Benign Synthesis of Benzylpiperidines: A methodology for the scalable and environmentally benign synthesis of benzylpiperidines was developed, highlighting the compound's significance in the synthesis of heterocyclic compounds, which includes temperature-programmed deoxygenation and heteroaromatic ring saturation (Ágai et al., 2004).
  • Antimicrobial Activity: New derivatives of 1,3,5-trisubstituted pyrazolines, including structures similar to the queried compound, exhibited antimicrobial activity, indicating the potential for biomedical applications of such compounds (Kumar et al., 2012).
  • Crystal Structure Analysis: The study of the crystal structure of adducts involving (4-chlorophenyl)(piperidin-1-yl)methanone components revealed insights into the molecular orientation and hydrogen bonding patterns, which are critical for understanding the physicochemical properties of related compounds (Revathi et al., 2015).

Chemical Properties and Applications

  • Diversity-Oriented Synthesis: A library of substituted tetrahydropyrones, emphasizing the versatility of oxidative C-H bond activation and click chemistry for generating structurally diverse compounds for biological screening, showcases the broader implications of utilizing related structures in medicinal chemistry research (Zaware et al., 2011).
  • Synthetic Route Optimization: The development of novel synthetic routes for phenyl-substituted pyridines, including benzopyrano and benzothiopyrano derivatives, highlights the compound's importance in the synthesis of complex heterocyclic systems (Tyndall, Nakib, & Meegan, 1988).

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c27-24(26-12-7-20(8-13-26)16-19-4-2-1-3-5-19)22-6-11-25-23(17-22)29-18-21-9-14-28-15-10-21/h1-6,11,17,20-21H,7-10,12-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZQEGPPARVVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)OCC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.